Propionic acid, 2-methyl-2-(phenylthio)-

Description

Contextualization within Modern Organic Chemistry and Medicinal Chemistry Scaffolds

In the realm of modern organic chemistry, the development of efficient synthetic methods and the construction of complex molecular architectures are paramount. Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, are integral components in a variety of organic transformations. Their presence can influence the electronic and steric properties of a molecule, thereby modulating its reactivity and interaction with biological targets. Thioether-containing scaffolds are prevalent in numerous pharmaceuticals, highlighting their significance in medicinal chemistry. nih.gov The thioether linkage is a key structural motif in a range of approved drugs, underscoring its value in the design of new therapeutic agents. nih.gov

The propionic acid moiety, a three-carbon carboxylic acid, is another fundamental building block in organic and medicinal chemistry. Derivatives of 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen (B1674241) and naproxen. orgsyn.org The combination of a thioether and a propionic acid framework, as seen in Propionic acid, 2-methyl-2-(phenylthio)-, offers a unique scaffold that can be exploited for the development of novel compounds with potential biological activities. The synthesis of derivatives of 2-phenylpropionic acid is an active area of research, with studies focusing on creating new compounds with enhanced or dual pharmacological effects, such as combined cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov

Significance of Sulfur-Containing Chiral Carboxylic Acids as Synthetic Intermediates

Sulfur-containing chiral carboxylic acids are highly valuable synthetic intermediates. Chirality, or the "handedness" of a molecule, is a critical aspect of medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities and metabolic fates. The sulfur atom in certain compounds can be a stereogenic center, adding another layer of complexity and potential for stereochemical control in synthesis. nih.gov

These chiral building blocks are instrumental in the asymmetric synthesis of complex molecules, allowing for the preparation of enantiomerically pure compounds. harvard.edu The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a common strategy in asymmetric synthesis. Sulfur-containing chiral auxiliaries have demonstrated considerable utility in this regard, often providing high levels of stereocontrol in a variety of chemical transformations. nih.govharvard.edu The development of methods for the synthesis of α-thio aromatic acids from readily available amino acids further highlights the importance of this class of compounds as synthetic intermediates. nih.gov

Structural Features and Potential for Stereochemical Control

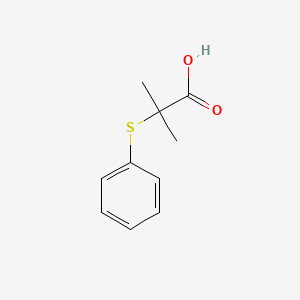

The structure of Propionic acid, 2-methyl-2-(phenylthio)- features a quaternary carbon atom at the α-position to the carboxyl group. This carbon is attached to a methyl group, a phenylthio group, and the carboxylic acid itself. This substitution pattern precludes the existence of a stereocenter at this carbon. However, the introduction of chirality can be envisaged through modification of the molecule, for instance, by creating a stereogenic center on the phenyl ring or by oxidation of the sulfur atom to a sulfoxide (B87167), which would render the sulfur atom a chiral center.

The ability to control the stereochemistry during the synthesis of related chiral sulfur-containing molecules is a significant area of research. Various strategies are employed to achieve this, including the use of chiral catalysts, chiral resolving agents, and chiral auxiliaries. For example, pseudoephenamine has been shown to be a practical chiral auxiliary for the asymmetric synthesis of enantiomerically enriched carboxylic acids. nih.govharvard.edu The development of stereoselective reactions is crucial for accessing specific stereoisomers of a target molecule, which is often a requirement for its application in medicinal chemistry. thegoodscentscompany.com

Overview of Research Trajectories for Propionic acid, 2-methyl-2-(phenylthio)-

While specific research focused exclusively on Propionic acid, 2-methyl-2-(phenylthio)- is limited in publicly available literature, the research trajectories for analogous compounds provide a clear indication of its potential areas of investigation. A significant focus would likely be on the synthesis of various derivatives and the evaluation of their biological activities. For instance, research on the closely related 2-methyl-2-phenoxy-propionic acid derivatives has explored their therapeutic potential as hypocholesterolemic and hypolipemic agents. google.comgoogle.com

Another major research direction would be the exploration of this compound as a synthetic intermediate. Its structural motifs could be modified to create a library of new chemical entities. For example, the carboxylic acid group can be converted to esters, amides, or other functional groups, while the phenylthio moiety can be further functionalized. google.comgoogle.com Furthermore, the development of enantioselective syntheses of chiral analogues of this compound would be a valuable pursuit, given the importance of stereochemistry in drug design. researchgate.net The investigation into its potential use as a chiral auxiliary or ligand in asymmetric catalysis also represents a plausible research avenue.

Compound Data

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂O₂S | sigmaaldrich.com |

| Molecular Weight | 196.27 g/mol | sigmaaldrich.comcymitquimica.com |

| CAS Number | 5219-64-7 | sigmaaldrich.comscbt.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGHXQNQIUVOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200217 | |

| Record name | Propionic acid, 2-methyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-64-7 | |

| Record name | Propionic acid, 2-methyl-2-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propionic Acid, 2 Methyl 2 Phenylthio and Its Analogs

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials.

Reaction of Appropriate Precursors

For instance, the synthesis of related 2-methyl-2-phenoxy-propanoates has been achieved through the alkylation of phenols with alkyl 2-bromo-2-methylpropanoates. orgsyn.org This suggests that a similar reaction using a thiophenolate nucleophile would be a viable route. The reaction would likely proceed via an SN2 mechanism, where the thiophenolate anion attacks the electrophilic C2 carbon of the propanoic acid derivative, displacing the leaving group.

A general representation of this strategy is depicted below:

Scheme 1: General Reaction of Precursors

Where R is a phenyl group and R' can be a hydrogen or an alkyl group.

Key to the success of this method is the selection of appropriate reaction conditions, including a suitable solvent and temperature, to favor the desired substitution reaction and minimize potential side reactions such as elimination.

Alkylation Reactions in the Presence of Bases

Alkylation reactions represent a versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing Propionic acid, 2-methyl-2-(phenylthio)-, this could involve the alkylation of a thiophenol derivative or the alkylation of a 2-methylpropanoic acid derivative.

One established method for the synthesis of 2-arylpropionic acids is the direct methylation of arylacetic acid derivatives. google.com This is typically carried out using a methylating agent in the presence of a strong base. While this applies to the introduction of a methyl group, the principle can be extended to the introduction of the phenylthio group.

A more relevant approach involves the alkylation of thiophenol with an appropriate 2-methylpropanoic acid derivative. For example, the reaction of thiophenol with an ester of 2-bromo-2-methylpropanoic acid in the presence of a base would lead to the formation of the corresponding ester of Propionic acid, 2-methyl-2-(phenylthio)-, which can then be hydrolyzed to the final acid product. The base is crucial for deprotonating the thiophenol to generate the more nucleophilic thiophenolate anion.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Phenylacetic acid | Allyl bromide | Chiral Lithium Amide | Allylated phenylacetic acid | N/A |

| Phenylacetic acid | Ethyl iodide | Chiral Lithium Amide | Ethylated phenylacetic acid | N/A |

| Thiophenol | Methyl 2-bromoisobutyrate | Base (e.g., NaH) | Methyl 2-methyl-2-(phenylthio)propanoate | Inferred |

Thiolation of Propionic Acid Derivatives

Thiolation involves the introduction of a thiol or thiolate group onto a molecule. For the synthesis of Propionic acid, 2-methyl-2-(phenylthio)-, this would entail the reaction of a suitable 2-methylpropanoic acid derivative with a source of the phenylthio group.

While direct thiolation of an unactivated C-H bond at the C2 position of 2-methylpropanoic acid is challenging, the use of a precursor with a leaving group at this position facilitates the reaction. This strategy is closely related to the nucleophilic substitution methods discussed in the following sections.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect synthetic routes involve the initial synthesis of a precursor molecule which is then converted into the target compound through one or more functional group interconversion steps.

Preparation from α-Halo Propionic Acid Precursors

A common and effective method for the synthesis of α-thioether carboxylic acids is the reaction of an α-halo carboxylic acid with a thiol in the presence of a base. For the synthesis of Propionic acid, 2-methyl-2-(phenylthio)-, this would involve the reaction of 2-bromo-2-methylpropanoic acid with thiophenol.

A detailed procedure for a closely related analog, 2-acetylthio-2-methylpropanoic acid, has been documented. bldpharm.com In this synthesis, 2-bromo-2-methylpropionic acid is reacted with potassium thioacetate (B1230152) in dimethylformamide (DMF). The reaction proceeds by nucleophilic attack of the thioacetate anion on the α-carbon, displacing the bromide ion. A similar reaction using sodium thiophenolate, generated in situ from thiophenol and a base like sodium hydroxide (B78521) or sodium hydride, would be expected to yield Propionic acid, 2-methyl-2-(phenylthio)-.

Table 1: Synthesis of an Analogous α-Thioether Carboxylic Acid bldpharm.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| 2-bromo-2-methylpropionic acid | Potassium thioacetate | DMF | 2-acetylthio-2-methylpropanoic acid | 82% (crude) |

This method is advantageous due to the commercial availability of α-halo carboxylic acids and the generally high yields achieved in the substitution reaction. The reaction of 2-bromo-2-methylpropane (B165281) with propanoic acid has been studied and is expected to proceed via an SN1 mechanism due to the tertiary nature of the electrophile. google.com

Utilization of Propionic Acid Derivatives in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The synthesis of Propionic acid, 2-methyl-2-(phenylthio)- can be readily achieved through the nucleophilic substitution of a leaving group at the α-position of a 2-methylpropanoic acid derivative by a thiophenolate nucleophile.

The substrate for this reaction is typically an ester of an α-halo-2-methylpropanoic acid, such as methyl 2-bromo-2-methylpropanoate. The thiophenolate anion, generated by treating thiophenol with a suitable base (e.g., sodium hydride, potassium carbonate), acts as the nucleophile. The reaction is generally carried out in an aprotic polar solvent like DMF or acetone (B3395972) to facilitate the SN2 reaction. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

A patent for the preparation of 2-phenyl-2-methyl propanoic acid derivatives describes the reaction of an alkyl ester of 2-[4-(4-chlorobutyryl)phenyl]-2-methyl propionic acid with another compound, followed by hydrolysis and reduction. justia.com This highlights the utility of ester intermediates in the synthesis of related structures.

Table 2: Representative Nucleophilic Substitution for the Synthesis of a Related Compound rsc.org

| Electrophile | Nucleophile | Solvent | Product |

| 2-methyl-2-bromopropanoic acid | Butanethiol/CS2/NaOH | Water/Acetone | 2-(((butylthio)carbonothioyl)thio)-2-methylpropanoic acid |

This route offers a reliable and versatile method for the preparation of Propionic acid, 2-methyl-2-(phenylthio)- and its analogs, allowing for variation in both the thiophenol and the propionic acid starting materials.

Multi-Step Convergent Syntheses

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments separately before combining them in the final steps. For α-arylthio carboxylic acids like the target compound, this can involve the coupling of a propanoyl unit with a phenylthio group.

One general approach involves the α-sulfenylation of a propanoic acid derivative. This can be achieved by generating an enolate from a suitable propanoate ester, which is then reacted with a sulfur electrophile such as diphenyl disulfide or a sulfenyl chloride. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Another convergent strategy involves the reaction of a dianion of a carboxylic acid with a sulfur electrophile. For instance, the dianion of propanoic acid can be formed using a strong base like lithium diisopropylamide (LDA), followed by reaction with a phenylsulfenylating agent. This method directly introduces the phenylthio group at the α-position.

A notable example in the broader context of 2-arylpropionic acid synthesis involves the direct methylation of arylacetic acid derivatives. orgsyn.org While not a direct synthesis of the title compound, the principles are relevant. High selectivity for mono-methylation can be achieved using dimethyl carbonate at elevated temperatures, which could be adapted for analogous alkylations. orgsyn.org

Palladium-catalyzed cross-coupling reactions represent a powerful convergent method. For instance, a patent describes the synthesis of related 2-aryl-2-methyl-propionic acid esters via the coupling of an aryl halide with a ketene (B1206846) silyl (B83357) acetal (B89532), catalyzed by a palladium complex. google.comgoogle.com This highlights a potential pathway where a thiophenol-derived aryl halide could be coupled with a suitable ketene acetal to construct the core structure.

Enantioselective Synthesis of Chiral Propionic acid, 2-methyl-2-(phenylthio)-

The creation of a chiral center at the C2 position requires stereocontrolled methods. Enantioselective synthesis is crucial for applications where a specific stereoisomer is required.

Asymmetric Alkylation Approaches

Asymmetric alkylation is a key strategy for establishing α-stereogenic centers in carboxylic acids. rsc.org This typically involves the deprotonation of a carboxylic acid derivative to form a chiral enolate, which then reacts with an alkylating agent.

One approach utilizes chiral lithium amide bases. These bases can deprotonate a precursor like 2-(phenylthio)propanoic acid to form a chiral enolate complex. rsc.org The subsequent methylation would then proceed with a degree of stereocontrol dictated by the chiral base. While this method has been applied to various carboxylic acids, its specific application to the target compound would require empirical validation. rsc.org

Another strategy is the alkylation of α-keto acids. While not a direct route to the title compound, recent advancements in biocatalysis have shown that methyltransferases can be engineered for the enantioselective methylation of α-keto acids, which are precursors to chiral carboxylic acids. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are reusable stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved and can be recovered.

A common strategy involves acylating a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine, with a precursor acid chloride. nih.govresearchgate.net For the synthesis of 2-methyl-2-(phenylthio)propanoic acid, one could start with 2-(phenylthio)acetic acid. This would be converted to its acid chloride and then attached to a chiral auxiliary. The resulting chiral imide can be deprotonated to form a stereochemically defined enolate, which is then methylated. The diastereoselectivity of the methylation is controlled by the steric influence of the chiral auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched target acid.

The following table summarizes common chiral auxiliaries used in asymmetric alkylation:

| Chiral Auxiliary | Typical Base for Enolate Formation | Key Feature |

| Evans Oxazolidinones | n-Butyllithium, LDA | Forms a rigid chelated enolate, providing high stereocontrol. wikipedia.org |

| Myers' Pseudoephedrine Amides | Lithium Diisopropylamide (LDA) | The methyl and hydroxyl groups direct the incoming electrophile. nih.gov |

| 8-Phenylmenthol | Not specified | Used in various asymmetric reactions, often for cycloadditions. nih.gov |

| Camphorsultam | Not specified | A robust auxiliary providing high levels of diastereoselectivity. |

Enzymatic or Biocatalytic Pathways for Stereoselective Formation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can perform reactions with high enantioselectivity under mild conditions. nih.gov

One potential biocatalytic route is the kinetic resolution of a racemic mixture of 2-methyl-2-(phenylthio)propanoic acid or its ester. A lipase, such as Burkholderia cepacia lipase, could selectively hydrolyze one enantiomer of the corresponding racemic ester, leaving the unreacted ester enantiomerically enriched. mdpi.com This method's success is contingent on the enzyme's ability to differentiate between the two enantiomers.

Another approach involves the reductive amination of a corresponding α-keto acid precursor using amino acid dehydrogenases, which has been used to produce various chiral amino acids with high enantiomeric excess. nih.gov While this produces an amino acid, the underlying principle of using an enzyme to set a stereocenter is applicable.

Furthermore, photoenzymatic cascades have been developed to transform unsaturated fatty acids into enantiomerically pure secondary alcohols. nih.gov This involves an initial hydration step by an oleate (B1233923) hydratase followed by decarboxylation. nih.gov Such multi-enzyme, one-pot approaches could inspire future biocatalytic routes to chiral carboxylic acids.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity in any synthetic procedure. This includes the choice of solvent, temperature, catalyst, and stoichiometry of reagents.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and even the mechanism of a reaction. In the synthesis of α-arylthio carboxylic acids, the solvent can affect the solubility of reagents, the stability of intermediates, and the transition state energies.

For reactions involving enolates, such as the α-sulfenylation or alkylation of propanoic acid derivatives, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. These solvents are effective at solvating the metal counter-ion of the enolate without interfering with its nucleophilicity.

In palladium-catalyzed coupling reactions, solvents like dimethylformamide (DMF) or toluene (B28343) are often employed. google.comgoogle.com The choice depends on the specific catalyst system and substrates. For example, a patent for a related synthesis specifies DMF as the solvent for a palladium-catalyzed coupling reaction. google.com

The solvolysis of related thio-analogs has been studied in a variety of aqueous ethanol (B145695), methanol (B129727), acetone, and acetonitrile (B52724) mixtures. mdpi.com These studies show that the reaction mechanism can shift from S_N2 to S_N1 depending on the solvent's ionizing ability, highlighting the critical role of the solvent in directing the reaction pathway. mdpi.com

The following table provides examples of solvents used in relevant synthetic transformations:

| Reaction Type | Solvent(s) | Rationale/Observation | Reference |

| Oxidative Coupling | Acetonitrile, Benzene (B151609)/Acetone, Dichloromethane | Acetonitrile was found to be the best solvent for a specific Ag₂O-mediated oxidative coupling. | scielo.br |

| Palladium-Catalyzed Coupling | Dimethylformamide (DMF) | Used for the coupling of an aryl bromide with a ketene silyl acetal. | google.com |

| Alkylation of Arylacetonitriles | Dimethyl Carbonate (DMC) | DMC acts as both the methylating agent and the solvent at high temperatures (>180°C). | orgsyn.org |

| Solvolysis Studies | Aqueous Ethanol, Methanol, Acetone, Acetonitrile | The reaction mechanism was observed to be dependent on the solvent's ionizing ability. | mdpi.com |

Catalyst Systems and Reagent Stoichiometry

The synthesis of 2-methyl-2-(phenylthio)propanoic acid and its analogs is highly dependent on the appropriate choice of catalyst and the stoichiometric balance of the reagents to maximize yield and minimize side products.

In the nucleophilic substitution of 2-bromo-2-methylpropanoic acid with a thiol, a base is crucial for the deprotonation of the thiol to form the more nucleophilic thiolate anion. The choice of base and its stoichiometry are critical. Typically, an excess of a carbonate base like potassium carbonate is used to drive the reaction to completion. prepchem.com For the synthesis of 2-acetylthio-2-methylpropanoic acid, approximately one equivalent of potassium carbonate relative to the 2-bromo-2-methylpropionic acid is employed. prepchem.com The thiol reagent, in this case, potassium thioacetate, is used in a significant excess (approximately 1.97 equivalents) to ensure the complete consumption of the starting bromo-acid. prepchem.com

For Michael addition reactions, such as the synthesis of 3-(phenylthio)propanoic acid, methyl ester, a catalytic amount of a tertiary amine base like triethylamine (B128534) is often sufficient to promote the reaction between the thiol and the acrylate.

In the synthesis of 2-arylpropionic acid analogs via palladium-catalyzed cross-coupling reactions, a more complex catalyst system is employed. For the preparation of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, a catalyst system consisting of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand, like tri-tert-butylphosphine (B79228) (t-Bu₃P), is utilized. google.comgoogle.com A co-catalyst or additive, such as zinc fluoride (B91410) (ZnF₂), may also be included. google.comgoogle.com The stoichiometry of these catalytic components is carefully controlled to ensure efficient catalytic turnover.

The following tables provide examples of catalyst systems and reagent stoichiometry for the synthesis of analogous compounds.

Table 1: Reagent Stoichiometry for the Synthesis of 2-acetylthio-2-methylpropanoic acid prepchem.com

| Reagent | Molar Equivalents |

|---|---|

| 2-Bromo-2-methylpropionic acid | 1.0 |

| Potassium carbonate | 1.0 |

| Potassium thioacetate | 1.97 |

Table 2: Catalyst System and Reagent Stoichiometry for the Synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester google.comgoogle.com

| Reagent/Catalyst | Molar Equivalents |

|---|---|

| 4-Bromophenethyl alcohol | 1.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ~0.09 |

| Tri-tert-butylphosphine (t-Bu₃P) | ~0.08 |

| Zinc Fluoride (ZnF₂) | ~0.25 |

| Methyltrimethylsilyl dimethylketene (B1620107) acetal | ~1.3 |

Process Efficiency and Scalability Considerations in Laboratory Synthesis

The efficiency and scalability of the synthesis of 2-methyl-2-(phenylthio)propanoic acid and its analogs are key considerations for practical laboratory applications. Process efficiency is typically evaluated based on chemical yield, reaction time, and the ease of product purification. Scalability refers to the ability to increase the reaction size without significant loss of efficiency or safety.

For the synthesis of 2-acetylthio-2-methylpropanoic acid, a close analog to the title compound, the reaction proceeds over a period of 22 hours at temperatures ranging from -45°C to room temperature. prepchem.com The workup involves quenching the reaction in an acidic solution, followed by extraction and drying of the organic phase. prepchem.com While the yield for this specific reaction is not explicitly stated in the provided information, similar nucleophilic substitution reactions are generally efficient. The use of common laboratory equipment and reagents suggests that the process is scalable, although the exothermic nature of the reaction upon addition of the thiol and the need for low-temperature cooling may present challenges on a larger scale. prepchem.com

The synthesis of 2-phenylpropionic acid via methylation of phenylacetonitrile (B145931) demonstrates high efficiency with a reported yield of 93%. orgsyn.org The reaction is conducted at a high temperature (180°C) in an autoclave, which may limit its scalability in a standard laboratory setting due to the need for specialized high-pressure equipment. orgsyn.org The reaction time is approximately 4.5 hours for the hydrolysis step. orgsyn.org

Palladium-catalyzed syntheses of 2-arylpropionic acid analogs can also be highly efficient, with yields reported to be as high as 94-100%. google.comgoogle.com These reactions are typically run for around 18 hours. google.comgoogle.com However, the cost of palladium catalysts and phosphine ligands can be a significant factor limiting the scalability of these processes. The purification of the product often requires column chromatography, which can be cumbersome and costly on a larger scale.

The purification of the final product is a critical aspect of process efficiency. For many of these propanoic acid derivatives, purification involves extraction and, in some cases, distillation or crystallization. orgsyn.org The purification of 2-phenyl-2-methyl propanoic acid derivatives can be achieved by selective crystallization of an ammonium (B1175870) salt, which is a method well-suited for industrial application due to its potential for high purity and yield.

Reactivity and Chemical Transformations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including the formation of esters and amides, activation for coupling reactions, and reduction to the corresponding primary alcohol.

Esterification and Amidation Reactions

The formation of esters and amides from propionic acid, 2-methyl-2-(phenylthio)- typically requires activation of the carboxylic acid due to the steric hindrance around the carbonyl group.

Esterification: Direct Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often slow and low-yielding for sterically hindered acids. jackwestin.com More effective methods employ coupling agents to form a highly reactive intermediate. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP), is a mild and efficient method for esterifying sterically demanding carboxylic acids. organic-chemistry.orgrsc.org This method proceeds at room temperature and can provide good yields of esters, including those with bulky alcohol groups. rsc.org

| Reagent/Catalyst | Alcohol | Solvent | Temperature | Yield | Reference |

| DCC, DMAP (cat.) | Various | Dichloromethane | Room Temp. | Good | organic-chemistry.orgrsc.org |

| HOBt, EDC, DMAP | tert-Butyl alcohol | Not specified | Not specified | 93% | researchgate.net |

Amidation: Similar to esterification, direct thermal amidation between propionic acid, 2-methyl-2-(phenylthio)- and an amine is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, coupling reagents are essential. DCC and other carbodiimides are commonly used to facilitate amide bond formation. libretexts.orghepatochem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and is particularly important in peptide synthesis to prevent racemization, although this is not a concern for the achiral target molecule. peptide.com Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for the amidation of α-substituted carboxylic acids. acs.org

| Coupling Reagent | Amine | Solvent | Temperature | Yield | Reference |

| DCC | Various | Not specified | Not specified | Good | libretexts.org |

| B(OCH₂CF₃)₃ | Benzylamine | Acetonitrile (B52724) | 80 °C | Very Good | acs.org |

| T3P® | Various | Not specified | Not specified | Good | organic-chemistry.org |

Carboxylic Acid Activation for Coupling Reactions

To enhance the reactivity of the carboxylic acid for nucleophilic attack by alcohols or amines, it must be converted into a more electrophilic species. This is the fundamental role of coupling reagents.

Common activating agents include:

Carbodiimides: Reagents like DCC and diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgpeptide.com This intermediate is readily attacked by nucleophiles.

Phosphonium and Aminium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that convert carboxylic acids into activated esters. hepatochem.compeptide.com

Other Activating Agents: Thionyl chloride (SOCl₂) can convert the carboxylic acid to the corresponding acyl chloride, a highly reactive species. However, its harshness may not be suitable for all substrates. jackwestin.com Newer reagents like 1,1'-carbonylbis-(4,5-dicyanoimidazole) (CBDCI) offer rapid activation under mild conditions. google.com

Reduction to Alcohols

The carboxylic acid group of propionic acid, 2-methyl-2-(phenylthio)- can be reduced to a primary alcohol, yielding 2-methyl-2-(phenylthio)propan-1-ol. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The presence of the thioether group is generally tolerated under these conditions, although highly reactive reducing agents can sometimes lead to cleavage of carbon-sulfur bonds. A study on the hydrogenation of thioesters using a ruthenium complex showed tolerance for a carboxylic acid group on the thiol chain. nih.gov

| Reducing Agent | Solvent | Product | Reference |

| LiAlH₄ | Diethyl ether or THF | 2-methyl-2-(phenylthio)propan-1-ol | chemguide.co.uklibretexts.org |

Transformations of the Phenylthio Group

The phenylthio group offers reaction sites for oxidation at the sulfur atom and for the complete removal of the sulfur-containing moiety.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. The choice of oxidant and reaction conditions determines the outcome.

To Sulfoxide: For the selective oxidation to the corresponding sulfoxide, 2-methyl-2-(phenylsulfinyl)propanoic acid, mild oxidizing agents are employed. A common and effective reagent is hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net The reaction can often be performed under metal-free conditions. researchgate.net Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also widely used for this transformation. Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial to avoid over-oxidation to the sulfone. masterorganicchemistry.com

To Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone, 2-methyl-2-(phenylsulfonyl)propanoic acid. Using an excess of hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can effectively yield the sulfone. researchgate.netorganic-chemistry.org A mixture of urea-hydrogen peroxide and phthalic anhydride (B1165640) is also reported to be an effective system for oxidizing sulfides directly to sulfones. organic-chemistry.org It is important to note that biocatalytic oxidation of a similar compound, methyl 3-(phenylthio)propionate, resulted in hydrolysis of the ester to the carboxylic acid rather than oxidation of the sulfide (B99878). orientjchem.org

| Oxidant | Product | Conditions | Reference |

| H₂O₂ (1 equiv.) | Sulfoxide | Metal-free | researchgate.net |

| m-CPBA (1 equiv.) | Sulfoxide | Not specified | masterorganicchemistry.com |

| H₂O₂ (excess), Na₂WO₄ | Sulfone | Catalytic | researchgate.netorganic-chemistry.org |

| Urea-H₂O₂, Phthalic Anhydride | Sulfone | Metal-free | organic-chemistry.org |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bond, which would convert the 2-methyl-2-(phenylthio)propanoic acid to isobutyric acid. A common method for the reductive cleavage of thioethers is the use of Raney nickel. This heterogeneous catalyst, saturated with hydrogen, is highly effective at removing sulfur from organic molecules. The reaction is typically carried out in a protic solvent like ethanol (B145695). Other methods for desulfurization exist, but Raney nickel is a classic and widely used reagent for this purpose.

| Reagent | Product | Solvent | Reference |

| Raney Nickel (H₂) | Isobutyric acid | Ethanol | General Knowledge |

Utility in Radical Chemistry

The presence of the phenylthio group makes "Propionic acid, 2-methyl-2-(phenylthio)-" and its derivatives valuable precursors in radical-mediated reactions. The carbon-sulfur bond can be homolytically cleaved under radical conditions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. This generates a stabilized α-acyl tertiary radical.

The generated radical can participate in a variety of synthetic transformations, including:

Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, forming new carbon-carbon bonds. This is a powerful method for carbon chain elongation and the construction of complex molecular skeletons.

Atom Transfer Radical Cyclization (ATRC): In appropriately designed substrates, the initially formed radical can undergo intramolecular cyclization, leading to the formation of cyclic compounds. The phenylthio group can then be removed or further functionalized.

Reductive Decarboxylation: While less direct, the carboxylic acid functionality can be converted into a derivative suitable for radical decarboxylation (e.g., a Barton ester). Subsequent radical generation at the α-position can then be achieved.

Reactions at the α-Carbon (Quaternary Center)

The quaternary α-carbon of "Propionic acid, 2-methyl-2-(phenylthio)-" is a key structural feature that influences its reactivity, particularly in stereochemical transformations.

Epimerization Studies

The potential for epimerization at the α-carbon is a critical consideration in the stereoselective synthesis and manipulation of chiral derivatives of "Propionic acid, 2-methyl-2-(phenylthio)-". The acidity of the α-proton is generally low due to the quaternary nature of the carbon. However, under forcing basic conditions or through the formation of an enolate or related species from a corresponding ester or other derivative, racemization or epimerization can occur. Studies in this area would focus on determining the kinetic and thermodynamic parameters of this process, which is crucial for maintaining stereochemical integrity during synthetic manipulations.

Cyclization and Rearrangement Pathways

The unique arrangement of functional groups in "Propionic acid, 2-methyl-2-(phenylthio)-" provides avenues for intriguing cyclization and rearrangement reactions.

Intramolecular Reactions Leading to Heterocycles

Derivatives of "Propionic acid, 2-methyl-2-(phenylthio)-" can be employed as precursors for the synthesis of heterocyclic compounds. For example, conversion of the carboxylic acid to an activated derivative (e.g., an acid chloride or an amide) can facilitate intramolecular cyclization. If the phenyl ring of the phenylthio group is appropriately substituted with a nucleophilic moiety, an intramolecular aromatic substitution reaction could lead to the formation of sulfur-containing heterocyclic systems. The specific conditions and the nature of the substituent would dictate the size and type of the resulting heterocycle.

Rearrangements Involving the Phenylthio Group

The phenylthio group is known to participate in various rearrangement reactions. libretexts.orgmsu.edu One of the most well-known is the nist.gov-sigmatropic rearrangement of allylic sulfonium (B1226848) ylides, which can be generated from related sulfide precursors. While "Propionic acid, 2-methyl-2-(phenylthio)-" itself is not allylic, its derivatives could be elaborated to substrates that can undergo such rearrangements.

Another possibility is a Pummerer-type rearrangement of a corresponding sulfoxide derivative. Oxidation of the sulfide to a sulfoxide, followed by treatment with an activating agent like acetic anhydride, could induce a rearrangement to an α-acyloxy thioether. This would effectively transfer the oxygen atom from the sulfur to the α-carbon, providing a pathway to further functionalized products.

Role As a Ligand in Organometallic Chemistry and Catalysis

Ligand Design and Synthesis for Transition Metal Catalysis

The rational design and synthesis of ligands are central to the advancement of transition metal catalysis. Propionic acid, 2-methyl-2-(phenylthio)- serves as an important scaffold in this regard, offering tunable properties that can be exploited to control catalytic processes.

Chelation Properties via Sulfur and Oxygen Atoms (S,O-Ligands)

Propionic acid, 2-methyl-2-(phenylthio)- functions as a bidentate S,O-ligand, coordinating to a metal center through both its sulfur and carboxylic oxygen atoms. nih.govacs.org This chelation is a key feature of its catalytic activity. The formation of a stable chelate ring with the metal, often palladium, is crucial for its role in catalytic cycles. chemrxiv.org

In a typical scenario, the ligand reacts with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to form various palladium complexes. nih.gov The interaction involves the soft sulfur donor and the hard oxygen donor of the carboxylate group, creating a unique electronic environment around the metal center that can facilitate subsequent steps in a catalytic reaction. nih.govacs.org

Modification of Ligand Structure for Tunable Reactivity

The reactivity of the catalytic system can be finely tuned by modifying the structure of the propionic acid, 2-methyl-2-(phenylthio)- ligand. Altering the electronic and steric properties of the ligand can have a profound impact on the efficiency and selectivity of the catalyzed reaction. acs.org For instance, introducing different substituents on the phenyl ring or changing the alkyl groups on the propanoic acid backbone can modulate the ligand's coordination to the metal and, consequently, the outcome of the catalytic transformation. google.comgoogle.com

The development of a diverse library of S,O-ligands allows for the optimization of catalysts for specific applications, highlighting the importance of ligand design in modern catalysis. acs.org This approach has been successfully applied to enhance the activity and control the site selectivity in various C-H functionalization reactions. acs.org

Applications in Palladium-Catalyzed Reactions

The unique properties of propionic acid, 2-methyl-2-(phenylthio)- as an S,O-ligand have been particularly exploited in palladium-catalyzed reactions, leading to significant advancements in C-H functionalization methodologies.

C-H Functionalization of Aromatic Compounds

A notable application of the palladium/S,O-ligand system is in the direct C-H olefination of non-directed arenes. nih.govacs.orgchemrxiv.org This reaction, which involves the formation of a new carbon-carbon bond between an aromatic ring and an olefin, is a powerful tool for the synthesis of complex organic molecules. The use of propionic acid, 2-methyl-2-(phenylthio)- as a ligand has been shown to promote the C-H olefination of both electron-rich and electron-poor aromatic compounds with high efficiency. acs.org

The catalytic system demonstrates superior activity and selectivity compared to more established palladium/pyridine-based catalysts in certain cases. acs.org This methodology is operationally simple and has been successfully applied to the late-stage functionalization of complex molecules. acs.org

| Substrate (Arene) | Olefin | Product | Yield (%) |

| Benzene (B151609) | Ethyl acrylate | Ethyl cinnamate | High |

| Anisole | Ethyl acrylate | Ethyl 4-methoxycinnamate | High |

| Toluene (B28343) | Ethyl acrylate | Ethyl 4-methylcinnamate | High |

This table presents representative examples of palladium-catalyzed C-H olefination of aromatic compounds using an S,O-ligand system. Yields are generally reported as high in the referenced literature.

Mechanistic Studies of Ligand Performance in Catalytic Cycles

Detailed mechanistic studies have been conducted to elucidate the role of propionic acid, 2-methyl-2-(phenylthio)- in palladium-catalyzed C-H functionalization. nih.govchemrxiv.org These investigations have revealed that the S,O-ligand plays a crucial role in the C-H activation step, which is often the rate-determining step of the catalytic cycle. chemrxiv.org

The proposed mechanism involves the formation of a palladium-ligand complex, which then coordinates to the aromatic substrate. nih.gov The ligand is believed to facilitate the C-H bond cleavage through a concerted metalation-deprotonation (CMD) pathway. chemrxiv.org The resulting palladacycle intermediate then reacts with the olefin, followed by reductive elimination to afford the final product and regenerate the active catalyst. nih.gov The presence of the S,O-ligand has been shown to trigger the formation of more reactive cationic palladium species, which accelerates the reaction. chemrxiv.org

Proposed Catalytic Cycle for Pd-Catalyzed C-H Olefination

| Step | Description |

|---|---|

| 1. Catalyst Activation | Reaction of Pd(OAc)₂ with the S,O-ligand to form an active Pd-ligand complex. nih.gov |

| 2. C-H Activation | Coordination of the arene to the Pd complex, followed by C-H bond cleavage to form a palladacycle. chemrxiv.org |

| 3. Olefin Insertion | Coordination and insertion of the olefin into the Pd-C bond of the palladacycle. nih.gov |

| 4. β-Hydride Elimination | Formation of the olefinated product and a Pd-H species. |

Electrochemical Approaches to C-H Functionalization

The field of C-H functionalization is continuously evolving, with electrochemical methods emerging as a sustainable and efficient alternative to traditional chemical oxidants. researchgate.net Electrochemical palladium-catalyzed C-H functionalization utilizes an electric current to drive the catalytic cycle, often leading to milder reaction conditions and improved functional group tolerance. researchgate.net

While specific examples detailing the use of propionic acid, 2-methyl-2-(phenylthio)- in electrochemical C-H functionalization are not yet prevalent in the literature, the principles of S,O-ligand-promoted catalysis are highly relevant to this area. The ability of these ligands to stabilize palladium intermediates and facilitate key steps in the catalytic cycle could potentially be harnessed in an electrochemical setting. Future research may focus on combining the advantages of S,O-ligands with the green credentials of electro-organic synthesis to develop novel and powerful C-H functionalization methodologies. The development of such pallada-electrocatalyzed transformations holds significant promise for more sustainable chemical synthesis. researchgate.net

Coordination Chemistry and Metal Complex Characterization

The ability of Propionic acid, 2-methyl-2-(phenylthio)- to form stable complexes with metal ions has been demonstrated through the synthesis and characterization of a Cadmium(II) complex.

Formation of Metal Complexes (e.g., Cadmium(II) Complexes)

The reaction of 2-methyl-2-(phenylthio)propanoic acid with Cadmium(II) salts leads to the formation of a crystalline metal complex. Specifically, the complex with the formula [Cd(C₆H₅SC(CH₃)₂CO₂)₂(H₂O)]·H₂O has been successfully synthesized and isolated. nih.gov This demonstrates the capacity of the deprotonated form of the acid, 2-methyl-2-(phenylthio)propanoate, to act as a ligand and coordinate to the Cd(II) metal center. The formation of this complex highlights the role of the carboxylate group in binding to the metal ion.

Crystal Structure Analysis of Metal-Ligand Adducts

Single-crystal X-ray diffraction analysis of the Cadmium(II) complex, catena-{Aquabis[2-methyl-2-(phenylthio)-propanoato]cadmium(II) monohydrate}, has provided detailed insights into its solid-state structure. nih.gov The analysis revealed a polymeric chain structure. The crystal system is orthorhombic, belonging to the space group Pbca.

The coordination environment around the cadmium atom is a distorted seven-coordinate geometry. nih.gov This coordination sphere is comprised of six oxygen atoms and one sulfur atom (MO₆S). The oxygen atoms originate from four distinct carboxylate groups of two bidentate ligands and one water molecule. One of the carboxylate groups acts as a bridging ligand, forming a polymer link, which contributes to the extended chain structure of the complex. nih.gov A significant feature of the coordination is the formation of a five-membered chelate ring involving the sulfur atom of the phenylthio group and one of the carboxylate oxygen atoms. nih.gov

Table 1: Crystallographic Data for catena-{Aquabis[2-methyl-2-(phenylthio)-propanoato]cadmium(II) monohydrate} nih.gov

| Parameter | Value |

| Formula | [Cd(C₁₀H₁₁O₂S)₂(H₂O)]·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.819(2) |

| b (Å) | 9.030(1) |

| c (Å) | 47.24(2) |

| Z | 8 |

Stereochemistry of Metal-Ligand Coordination

The stereochemistry around the cadmium center in the complex is described as a distorted seven-coordinate arrangement. nih.gov The bond lengths within the coordination sphere have been determined, with the Cd-S bond distance being 2.747(2) Å and the Cd-O bond distances ranging from 2.277 to 2.491(5) Å. nih.gov The coordination involves bonds from the cadmium atom to a water molecule and to four oxygen atoms from two bidentate carboxylate groups. One of these carboxylate groups is also involved in the formation of the polymeric link. Furthermore, the same carboxylate group that participates in the polymer bridge is also part of a five-membered chelate ring with the sulfur atom of the thioether group, demonstrating a multifunctional coordination behavior of the ligand. nih.gov This chelation, involving both the "hard" oxygen and "soft" sulfur donor atoms, is a notable aspect of the stereochemical arrangement.

Influence of Ligand Structure on Catalytic Selectivity and Efficiency

While the coordination chemistry of Propionic acid, 2-methyl-2-(phenylthio)- has been partially elucidated, its direct application and influence in catalytic processes are not well-documented in the current scientific literature. However, based on the structural features of the ligand and the known behavior of related thioether-carboxylate ligands, a prospective discussion on its potential catalytic role can be presented.

Enantioselective Catalysis with Chiral Ligands

Should the chiral enantiomers of this ligand be accessible, they could potentially be employed in various asymmetric transformations. Chiral thioether-containing ligands have been successfully used in a range of metal-catalyzed asymmetric reactions. nih.govacs.orgnih.gov The combination of a soft thioether donor and a hard carboxylate donor in a chiral framework could offer unique stereocontrol in reactions such as asymmetric allylic alkylations, conjugate additions, and hydrogenations. The defined stereochemistry of the ligand would create a chiral environment around the metal center, influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.

Ligand Effects on Regioselectivity

The presence of both a thioether and a carboxylate functionality in Propionic acid, 2-methyl-2-(phenylthio)- suggests that it could exert significant electronic and steric influences on a catalytic cycle, thereby affecting the regioselectivity of a reaction. Ligand control of regioselectivity is a key challenge and a significant area of research in catalysis. nih.govnih.gov

Thioether ligands have been shown to influence the regioselectivity in palladium-catalyzed C-H functionalization reactions. nih.gov The electronic properties of the sulfur atom can modulate the electron density at the metal center, which in turn can affect the relative energies of different transition states leading to different regioisomeric products. Furthermore, the steric bulk around the sulfur atom and the phenyl group in 2-methyl-2-(phenylthio)propanoic acid could play a crucial role in directing the substrate to a specific coordination site on the catalyst, thus controlling the position of bond formation. The ability of the carboxylate group to act as a hemilabile ligand, coordinating and de-coordinating during a catalytic cycle, could also provide a mechanism for influencing regioselectivity. While speculative for this specific compound, the general principles of ligand-controlled regioselectivity suggest that 2-methyl-2-(phenylthio)propanoic acid could be a valuable ligand scaffold for investigation in this context.

Derivatization Strategies and Analogue Synthesis

Modification of the Phenyl Ring

The phenyl ring is a prime target for modification through various aromatic substitution reactions. The intrinsic nature of the thioether linkage directs the substitution pattern and influences the reactivity of the ring.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, a process that is facilitated by the ring's nucleophilic character. libretexts.orgmasterorganicchemistry.com The thioether group (-S-Ph) of 2-methyl-2-(phenylthio)propionic acid acts as an activating substituent and an ortho, para-director. This is because the sulfur atom's lone pairs can donate electron density into the ring via resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. wikipedia.org

Common SEAr reactions applicable to this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile, leading to the formation of ortho- and para-nitro derivatives. libretexts.orgmasterorganicchemistry.com The synthesis of 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid is a documented example of this type of transformation. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as AlCl₃ or FeBr₃. libretexts.org The catalyst polarizes the halogen molecule to generate a strong electrophile. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions allow the formation of new carbon-carbon bonds. Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid, while Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

The mechanism for these reactions involves two main steps: the initial attack of the aromatic π-system on the electrophile to form a stabilized carbocation, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The electronic properties of the phenyl ring can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This modulation is a direct consequence of the electrophilic aromatic substitution reactions described previously.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density of the aromatic ring. For example, the nitration of 2-methyl-2-(phenylthio)propionic acid yields 2-methyl-2-(4-nitrophenylthio)propionic acid, incorporating a strong EWG at the para position. nih.gov

Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) increase the electron density of the ring. A Friedel-Crafts alkylation, for instance, could introduce a methyl group, resulting in 2-methyl-2-(p-tolylthio)propanoic acid.

The introduction of these groups can significantly impact the molecule's properties, including its acidity, lipophilicity, and potential interactions with biological targets.

| Substituent Group | Example | Electronic Effect | Relevant Reaction |

|---|---|---|---|

| Nitro | -NO₂ | Electron-Withdrawing | Nitration |

| Halogen | -Cl, -Br | Electron-Withdrawing (Inductive), Weakly Deactivating | Halogenation |

| Sulfonic Acid | -SO₃H | Electron-Withdrawing | Sulfonation |

| Alkyl | -CH₃, -C₂H₅ | Electron-Donating | Friedel-Crafts Alkylation |

| Acyl | -COCH₃ | Electron-Withdrawing | Friedel-Crafts Acylation |

Ester and Amide Derivatives

The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly esters and amides. These transformations are fundamental in medicinal chemistry for altering solubility, stability, and cell permeability.

The compound name "Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate" suggests a structure that is more complex than a simple ester of the parent acid. It corresponds to a trithiocarbonate (B1256668), specifically ethyl 2-methyl-2-((phenylthio)carbonothioyl)thiopropanoate, a class of compounds often used as chain transfer agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. Its synthesis would not start from 2-methyl-2-(phenylthio)propionic acid but likely from a different precursor, such as ethyl 2-bromo-2-methylpropionate. A related compound, 2-[[(butylthio)thioxomethyl]thio]-2-methylpropanoic acid, highlights the formation of such dithiocarbonate and trithiocarbonate linkages. nih.gov

The carboxylic acid moiety of 2-methyl-2-(phenylthio)propionic acid can be converted to a wide array of esters and amides through standard organic synthesis protocols.

Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. sigmaaldrich.com For example, refluxing 2-methyl-2-(phenylthio)propionic acid with ethanol (B145695) and a catalytic amount of sulfuric acid yields ethyl 2-methyl-2-(phenylthio)propionate. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. masterorganicchemistry.com This two-step method is often preferred for its higher yields and applicability to sensitive alcohols. Various research efforts have documented the synthesis of methyl and ethyl esters of structurally similar propionic acid derivatives. google.comgoogle.comgoogle.com

Amide Synthesis: Amide synthesis requires coupling the carboxylic acid with a primary or secondary amine. libretexts.org Direct reaction is generally not feasible and requires activation of the acid. libretexts.org Common methods include:

Acid Chloride Route: Converting the carboxylic acid to its corresponding acid chloride, which then reacts exothermically with an amine to produce the amide. masterorganicchemistry.com An additional base is often used to neutralize the HCl byproduct.

Coupling Reagents: Using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comnih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine to form the amide bond under mild conditions. masterorganicchemistry.com

| Derivative Type | General Structure | Reactants | Key Reagents/Conditions |

|---|---|---|---|

| Ester | R-COOR' | Carboxylic Acid + Alcohol (R'OH) | H₂SO₄ (cat.), heat; or SOCl₂, then R'OH |

| Amide | R-CONR'R'' | Carboxylic Acid + Amine (HNR'R'') | SOCl₂, then amine; or DCC/EDC coupling agents |

Structural Analogs with Modified Alkyl Chains or Heteroatoms

Creating structural analogues by altering the core skeleton of 2-methyl-2-(phenylthio)propionic acid is another key strategy to explore structure-activity relationships. Modifications can be made to the propionic acid chain or by replacing the sulfur heteroatom.

Modification of the Alkyl Chain: The two methyl groups at the α-position of the propionic acid can be replaced with other alkyl groups (e.g., ethyl, propyl) or incorporated into a cyclic system (e.g., a cyclopropane (B1198618) ring). The synthesis of these analogues would typically involve starting from a different α,α-disubstituted propionic acid precursor. The general synthesis of 2-arylpropionic acids often allows for variation at this position. orgsyn.orgjustia.com

Replacement of the Sulfur Heteroatom: The thioether linkage can be replaced with other heteroatoms to create different classes of compounds.

Oxygen Analogue: Replacing sulfur with oxygen would result in 2-methyl-2-phenoxypropionic acid . This changes the geometry and electronic properties of the linkage, as ethers are generally less nucleophilic and have a more bent geometry than thioethers.

Nitrogen Analogue: Replacing sulfur with a nitrogen atom (e.g., -NH- or -NR-) would yield an N-phenyl amino acid derivative, which introduces different hydrogen bonding capabilities and basicity.

Introduction of Other Heteroatoms: Heteroatoms can also be incorporated into the phenyl ring itself, creating heterocyclic analogues such as pyridylthio derivatives, which can significantly alter the compound's solubility and receptor binding profile. Investigations into structural analogs of similar bioactive molecules often explore such modifications. frontiersin.orgnih.gov

Exploration of α-Methyl-α-substituted Propionic Acid Scaffolds

The synthesis of α-methyl-α-substituted propionic acids is a key strategy for accessing a wide range of functionalized molecules. While direct derivatization of 2-methyl-2-(phenylthio)propionic acid involves substitution of the phenylthio group, broader synthetic methodologies are often employed to create the core scaffold with various substituents.

Recent advancements provide efficient routes to these structures. One prominent method is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which yields chiral α-substituted propionic acids with high enantiomeric excess. springernature.comnih.gov This technique is valued for its use of a more earth-abundant metal catalyst compared to traditional rhodium or ruthenium catalysts. springernature.comnih.gov Another established approach involves the direct methylation of arylacetic acid derivatives. orgsyn.org Using dimethyl carbonate as a methylating agent at high temperatures allows for highly selective monomethylation, preventing the formation of undesired dimethylated by-products. orgsyn.org These methods provide access to important pharmaceutical intermediates, including the scaffolds for drugs like Ibuprofen (B1674241) and Naproxen. springernature.comnih.govorgsyn.org

Table 1: Selected Synthetic Methods for α-Methyl-α-substituted Propionic Acid Scaffolds

| Method | Substrate Type | Key Reagents | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | α-Substituted acrylic acids | Ni(OAc)₂·4H₂O, Chiral Ligand (e.g., (R,R)-BenzP*), H₂ | Provides chiral products with high enantioselectivity. springernature.comnih.gov |

| Direct Methylation | Arylacetonitriles, Methyl arylacetates | Dimethyl Carbonate (DMC), K₂CO₃ | Achieves high selectivity for mono-methylation (>98%). orgsyn.org |

Comparison with Phenoxy Analogs

The properties and synthesis of 2-methyl-2-(phenylthio)propionic acid can be better understood by comparing it to its oxygen-containing counterpart, 2-methyl-2-phenoxypropionic acid. chemicalbook.com The fundamental difference is the presence of a sulfur atom (a thioether linkage) versus an oxygen atom (an ether linkage) connected to the quaternary α-carbon.

The synthesis of the phenoxy analog, such as 2-methyl-2-(4-nitrophenoxy)propanoic acid, is typically achieved through the reaction of a phenol (B47542) (e.g., 4-nitrophenol) with an alkyl halide like ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. nih.gov In contrast, the synthesis of the phenylthio compound would involve a similar Williamson ether synthesis-type reaction but using a thiophenol nucleophile instead of a phenol.

This structural difference (S vs. O) imparts distinct chemical properties. The C-S bond is longer and weaker than the C-O bond, and the sulfur atom is less electronegative and more polarizable than oxygen. Consequently, the phenylthio group is generally more nucleophilic and more susceptible to oxidation (to a sulfoxide (B87167) or sulfone) than the phenoxy group. These differing reactivities can be exploited in subsequent synthetic transformations.

Table 2: Comparison of Phenylthio and Phenoxy Propionic Acid Analogs

| Feature | Propionic acid, 2-methyl-2-(phenylthio)- | 2-Methyl-2-phenoxypropionic acid |

|---|---|---|

| Key Heteroatom | Sulfur | Oxygen |

| Typical Synthesis | Reaction of thiophenol with a 2-bromo-2-methylpropionate equivalent. researchgate.net | Reaction of phenol with a 2-bromo-2-methylpropionate equivalent. nih.gov |

| Bonding | C-S linkage | C-O linkage |

| Reactivity | Sulfur is a soft nucleophile, readily oxidized. | Oxygen is a hard nucleophile, relatively inert to oxidation. |

Applications as Precursors for Advanced Building Blocks

The 2-methyl-2-(phenylthio)propionic acid structure serves as a valuable starting point for constructing more elaborate and functional molecules for use in medicine and materials science.

Role in the Synthesis of Complex Organic Molecules

The α-aryl propionic acid framework, to which 2-methyl-2-(phenylthio)propionic acid belongs, is a cornerstone in medicinal chemistry. These structures are recognized as key intermediates in the synthesis of numerous biologically active compounds. springernature.com For example, 2-arylpropionic acids are the defining feature of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known medications like Ibuprofen and Ketoprofen. orgsyn.org

Patents further detail the use of closely related 2-methyl-2'-phenylpropionic acid derivatives in multi-step syntheses to produce complex piperidinyl-benzoimidazole compounds that exhibit potent antihistamine activity. google.comgoogle.comwipo.int The synthesis of these molecules highlights the utility of the propionic acid moiety as a robust handle for building out larger, more complex architectures. The core structure provides a reliable anchor point for introducing various functional groups and extending the carbon skeleton, ultimately leading to pharmaceutically valuable molecules. google.comgoogle.com

Precursors for Polymerization Initiators (e.g., RAFT agents)

A significant application of molecules with the 2-methylpropionic acid scaffold is as precursors for chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov RAFT is a powerful technique for producing polymers with controlled molecular weights, low dispersity, and complex architectures. nih.govsigmaaldrich.com

Many common RAFT agents are derivatives of 2-methylpropionic acid. For instance, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid is a widely used CTA. sigmaaldrich.comsigmaaldrich.com The key functional group in these agents is the thiocarbonylthio moiety (–S–C(=S)–). Propionic acid, 2-methyl-2-(phenylthio)- serves as an ideal precursor for these agents. The phenylthio group can be chemically modified or replaced to install the required thiocarbonylthio group, transforming the simple acid into a highly functional polymerization initiator. The carboxylic acid group provides a convenient handle for further functionalization or for influencing the solubility of the resulting RAFT agent. mdpi.com

Table 3: Examples of RAFT Agents Derived from the 2-Methylpropionic Acid Scaffold

| RAFT Agent Name | Key Structural Feature | Application |

|---|---|---|

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | Trithiocarbonate group attached to the 2-methylpropionic acid core. sigmaaldrich.comsigmaaldrich.com | Control over polymerization of various monomers like methyl methacrylate. sigmaaldrich.com |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dithiobenzoate group. sigmaaldrich.com | Used as a versatile RAFT agent for different monomers. |

| 2-Cyano-2-propyl benzodithioate | Dithiobenzoate group. sigmaaldrich.com | RAFT polymerization initiator. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Propionic acid, 2-methyl-2-(phenylthio)- |

| α-Methyl-α-substituted propionic acids |

| α-Substituted acrylic acids |

| (R,R)-BenzP* |

| Arylacetic acid |

| Dimethyl carbonate |

| Ibuprofen |

| Naproxen |

| 3-Aryl-3-(Furan-2-yl)Propanoic Acid |

| 3-(Furan-2-yl)propenoic acids |

| 2-Methyl-2-phenoxypropionic acid |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid |

| 4-Nitrophenol |

| Ethyl 2-bromo-2-methylpropionate |

| Thiophenol |

| 2-Arylpropionic acids |

| Ketoprofen |

| 2-Methyl-2'-phenylpropionic acid |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid |

| 2-Cyano-2-propyl benzodithioate |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid |

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthesis

Investigating the reaction mechanisms for the formation of compounds like 2-methyl-2-(phenylthio)propionic acid involves identifying the step-by-step sequence of elementary reactions. This includes the characterization of transient species and understanding the factors that govern the reaction rate.

The synthesis of 2-arylpropionic acid derivatives often proceeds through several distinct intermediate compounds. The specific pathway and the nature of these intermediates depend on the chosen synthetic route.

One common strategy involves the palladium-catalyzed coupling of an aryl halide with a ketene (B1206846) acetal (B89532). In a related synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, 4-bromo phenethyl alcohol is reacted with methyltrimethylsilyl dimethylketene (B1620107) acetal. google.comgoogle.com This reaction proceeds via organopalladium intermediates formed through oxidative addition of the aryl halide to the Pd(0) catalyst.

Another synthetic approach starts with arylacetonitriles. The methylation of phenylacetonitrile (B145931) to produce 2-phenylpropionitrile, a precursor to 2-phenylpropionic acid, involves a methoxy (B1213986) carbonylated intermediate. orgsyn.org This intermediate is key to achieving high selectivity for mono-methylation over di-methylation. The reaction pathway is initiated by the formation of this intermediate, which is then methylated. orgsyn.org

A multi-step synthesis for 2-(4-substitutedmethylphenyl)propionic acid derivatives highlights a pathway with several stable intermediates. The process can begin with the conversion of 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate (B104242) to 2-(4-methylphenyl)propionitrile. nih.gov This nitrile is then hydrolyzed to form 2-(4-methylphenyl)propionic acid, which is subsequently brominated to yield the intermediate 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This halo-intermediate can then be reacted with a thiol, such as thiophenol, to introduce the phenylthio group.

In the synthesis of methacrolein (B123484) through the condensation of formaldehyde (B43269) and propionaldehyde (B47417), the reaction proceeds through the formation of amino methanol (B129727), which dehydrates to an iminium ion. mdpi.com This electrophilic intermediate reacts with the enol of propionaldehyde to form a Mannich base, which is a crucial intermediate that ultimately decomposes to yield the final product. mdpi.com

In the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a process analogous to the synthesis of chiral 2-arylpropionic acids, the reaction's selectivity is a key concern. mdpi.com The electronegativity of substituents near the reaction center can influence the reaction kinetics and the stereochemical outcome. mdpi.com The hydrolysis of nitrile or ester intermediates to the final carboxylic acid is a common final step, and its rate can be monitored by analyzing aliquots of the reaction mixture. orgsyn.org For instance, the hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid using sodium hydroxide (B78521) can be tracked until the acid product reaches over 99% purity. orgsyn.org

Table 1: Kinetic Parameters for the Synthesis of Methacrolein This table presents data from a kinetic study on a related Mannich reaction, illustrating the type of data obtained from such investigations.

| Parameter | Value | Reference |

| Reaction | Condensation of formaldehyde and propionaldehyde | mdpi.com |

| Catalyst System | Dibutylamine acetate (B1210297) | mdpi.com |

| Identified Rate-Limiting Step | Decomposition of the Mannich base | mdpi.com |

| Optimal Yield | 97.3% | mdpi.com |

Catalytic Mechanism Elucidation

Catalysts play a pivotal role in many synthetic routes for 2-arylpropionic acids, offering pathways with lower activation energies and enabling reactions that would otherwise be unfeasible.

Palladium-based catalysts are frequently employed in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives. google.com The active catalytic species is typically a Pd(0) complex. Precursors such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are often used. google.comgoogle.com These precursors form the active Pd(0) species in the reaction mixture, which is often stabilized by a phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (t-Bu₃P). google.comgoogle.com

In other related catalytic systems, different metals and complexes are used. For instance, the hydrogenation of levulinic acid to produce 2-methyltetrahydrofuran (B130290) can be catalyzed by homogeneous ruthenium complexes that feature branched triphosphine (B1213122) ligands, such as [RuH₂(PPh₃)-{N(CH₂PPh₂)₃-κ³P}]. mdpi.com Bimetallic catalysts, like a Pt-Mo system on an H-β-zeolite support, have also been shown to be effective, highlighting a synergistic interaction between the two metals. mdpi.com

Ligand exchange is a fundamental process in catalytic cycles, where ligands associate with and dissociate from the metal center to facilitate the reaction. In a typical palladium-catalyzed cross-coupling cycle for forming a C-C bond, a phosphine ligand stabilizes the Pd(0) center. The cycle involves:

Oxidative Addition: The aryl halide adds to the Pd(0) center, forming a Pd(II) intermediate.

Transmetalation or Carbopalladation: The second reactant (e.g., an enolate or ketene acetal) coordinates to the Pd(II) complex, often displacing another ligand.

Reductive Elimination: The two organic fragments couple, and the desired product is released from the metal center, regenerating the Pd(0) catalyst for the next cycle.

The phosphine ligands, such as t-Bu₃P, play a crucial role throughout this process. google.com They influence the electron density at the metal center, its steric environment, and the stability of various intermediates, thereby controlling the efficiency and selectivity of the catalysis.

The ligands coordinated to a metal catalyst have a profound influence on the energy and structure of the transition states in a catalytic reaction. This, in turn, affects the reaction rate and selectivity. The choice of ligand can determine the success of a reaction. For example, in the kinetic resolution of 2-fluoro-2-phenylpropanoic acid, the chiral ligand (+)-benzotetramisole (BTM) is used as a chiral acyl-transfer catalyst to achieve enantioselectivity. mdpi.com

The nature of the ligand, including solvent molecules, can also dictate the structure of the final product. In the synthesis of lead(II) complexes, the exchange of methanol ligands for a water ligand resulted in a structural switch from a 1-dimensional to a 2-dimensional coordination polymer. mdpi.com This demonstrates that even weakly coordinating solvent ligands can fundamentally alter the reaction outcome by changing the coordination sphere of the metal ion, which influences the stability of intermediates and the transition states leading to them. mdpi.com Furthermore, the support material in heterogeneous catalysis can act as a ligand, creating a synergistic interaction between the metal nanoparticles and the support, as seen with Pt nanoparticles and MoOx species on an H-β zeolite support. mdpi.com

Table 2: Synthesis of a 2-Arylpropionic Acid Derivative via Palladium Catalysis This table summarizes a representative synthesis, highlighting the components involved.

| Component | Chemical Name / Formula | Role | Reference |

| Aryl Halide | 4-bromo phenethyl alcohol | Reactant | google.com |

| Coupling Partner | methyltrimethylsilyl dimethylketene acetal | Reactant | google.com |

| Catalyst Precursor | Pd₂(dba)₃ | Catalyst | google.com |